1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine
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Overview
Description
1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrazine core, which is fused with a piperazine ring substituted with a trifluoroethyl group. The incorporation of trifluoroethyl groups often enhances the biological activity and metabolic stability of compounds, making this molecule a valuable candidate for further research.
Preparation Methods
The synthesis of 1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure, followed by cyclocondensation with trifluoroacetic anhydride or ethyl chloroformate . Industrial production methods may involve optimizing these reactions for higher yields and scalability, often using continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Cyclization: Intramolecular cyclization reactions can be catalyzed by bases like cesium carbonate in solvents like dimethyl sulfoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: This compound is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and receptor modulation.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrazine derivatives: These compounds share the same core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties.
Trifluoroethyl-substituted piperazines: These compounds have similar substituents but different core structures, leading to variations in their reactivity and applications.
The uniqueness of this compound lies in its combination of the pyrazolo[1,5-a]pyrazine core with the trifluoroethyl-substituted piperazine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16F3N5 |
---|---|
Molecular Weight |
299.29 g/mol |
IUPAC Name |
2-methyl-4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C13H16F3N5/c1-10-8-11-12(17-2-3-21(11)18-10)20-6-4-19(5-7-20)9-13(14,15)16/h2-3,8H,4-7,9H2,1H3 |
InChI Key |
CTESBNBLQQSYNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)CC(F)(F)F |
Origin of Product |
United States |
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